Specific Scientific Field: Energy & Environmental Science
Summary of the Application: 2,6-Dihydroxyanthraquinone (DHAQ) is used in the development of aqueous organic redox flow batteries (AORFBs). Anthraquinone derivatives (AQs), including DHAQ, are considered promising negative electrolytes .
Methods of Application or Experimental Procedures: A solvation regulation strategy is used to extend the lifetime of DHAQ electrolytes. This involves incorporating tetramethylammonium cations (TMA+) in the supporting electrolytes to interfere with the solvation structure of DHAQ 2−/DHAHQ 4− anions, thereby deactivating the chemical or electrochemical reduction of DHAHQ 4− that initiates the subsequent side reactions .
Results or Outcomes: The capacity fade rate of DHAQ/K4Fe(CN)6 cells caused by 0.1 M DHAQ electrolyte decomposition decreases by almost an order of magnitude, from 5.34% per day without TMA+ to 0.65% per day with 4.5 M TMA+ .
Specific Scientific Field: Pharmaceutical Sciences
Results or Outcomes: The outcomes of these studies vary depending on the specific type of cancer and the experimental conditions.
2,6-Dihydroxyanthraquinone, also known as anthraflavic acid, is a compound classified under anthraquinone derivatives with the chemical formula and a molecular weight of 240.21 g/mol. It features two hydroxyl groups at the 2 and 6 positions of the anthraquinone structure, which consists of a central ring fused to two aromatic six-membered rings. This structural arrangement contributes to its diverse chemical properties and applications. The compound appears as a yellow or golden powder and has a melting point exceeding 320 °C .
2,6-Dihydroxyanthraquinone is notable for its ability to inhibit specific enzymatic reactions, particularly those catalyzed by cytochromes P-448, making it significant in biochemical studies .
The primary mechanism of action studied for 2,6-Dihydroxyanthraquinone is its inhibitory effect on cytochrome P450 enzymes. This inhibition can potentially alter the metabolism of drugs and other xenobiotics in organisms []. Further research is needed to fully understand its mechanism in biological systems.
The chemical behavior of 2,6-dihydroxyanthraquinone is characterized by its redox activity. In acidic solutions, it can undergo proton intercalation and deintercalation at a potential of -0.21 V, demonstrating its potential use in energy storage systems like organic proton batteries .
In aqueous environments, it can participate in disproportionation reactions, leading to the formation of various products, including 2,6-dihydroxyanthrone. This reaction is influenced by solvation effects and can be regulated by incorporating specific cations into the electrolyte solutions .
2,6-Dihydroxyanthraquinone exhibits significant biological activity, particularly as an inhibitor of mutagenicity pathways. It effectively inhibits the O-deethylations of ethoxycoumarin and ethoxyresorufin, which are crucial processes in drug metabolism that can lead to carcinogenic effects . Additionally, it has been shown to inhibit the activation pathways of 2-amino-3-methylimidazo[4,5-f]quinoline, a known mutagen .
The synthesis of 2,6-dihydroxyanthraquinone can be achieved through various methods:
These methods allow for the production of high-purity 2,6-dihydroxyanthraquinone suitable for industrial applications.
2,6-Dihydroxyanthraquinone serves multiple roles across various fields:
Recent studies have focused on the interactions between 2,6-dihydroxyanthraquinone and various electrolytes to enhance its stability in energy storage applications. For instance, incorporating tetramethylammonium cations into the supporting electrolytes has been shown to significantly mitigate the decomposition rate of 2,6-dihydroxyanthraquinone during battery operation . This interaction not only stabilizes the compound but also improves its electrochemical performance.
Several compounds share structural similarities with 2,6-dihydroxyanthraquinone. Below is a comparison highlighting their unique features:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1,5-Dihydroxyanthraquinone | Hydroxyl groups at positions 1 and 5 | Different redox behavior compared to 2,6-DHAQ |
| Alizarin | Hydroxyl groups at positions 1 and 2 | Well-known dye with significant historical use |
| Anthrone | Single carbonyl group | Used primarily in colorimetric analysis |
| Chrysophanol | Hydroxyl groups at positions 1 and 8 | Exhibits antibacterial properties |
The uniqueness of 2,6-dihydroxyanthraquinone lies in its specific positioning of hydroxyl groups which influences its solubility and reactivity compared to other anthraquinones.
Traditional synthetic methodologies for 2,6-dihydroxyanthraquinone primarily rely on well-established condensation and cyclization reactions that have been refined over decades of industrial application [5]. The most widely employed approach involves Friedel-Crafts acylation reactions utilizing phthalic anhydride and aluminum trichloride as the Lewis acid catalyst [5]. This methodology proceeds through initial formation of benzoylbenzoic acid intermediates, which subsequently undergo cyclization under acidic conditions to yield the anthraquinone framework [5].
The Friedel-Crafts reaction typically operates at moderate temperatures of 42°C for 30 minutes, utilizing equimolar amounts of the aromatic substrate with phthalic anhydride in the presence of 2.1 molar equivalents of aluminum trichloride [5]. Dichloromethane serves as the preferred solvent system, with the aromatic hydrocarbon component added last to ensure proper reaction stoichiometry [5]. Subsequent cyclization employs 4% oleum at 95°C for 2 hours, resulting in overall crude yields ranging from 48-63% [5].
The Diels-Alder approach represents another significant traditional methodology, particularly for industrial-scale synthesis [32] [34]. This process involves the reaction of 1,4-naphthoquinone with 1,3-butadiene under elevated pressure conditions ranging from 0.3 to 2 megapascals [34]. The primary addition products, known as 1,4,4a,9a-tetrahydroanthraquinone adducts, require subsequent oxidative treatment to achieve the fully aromatic anthraquinone system [34]. Molybdenum-vanadium-phosphorus heteropoly acids have emerged as effective bifunctional catalysts for this transformation, serving simultaneously as acid catalysts for the diene synthesis and as oxidizing agents for the final aromatization step [34].
Table 1: Traditional Condensation and Cyclization Approaches
| Method | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Friedel-Crafts with phthalic anhydride/aluminum trichloride | 42 | 30 min | 48-63 | 94% mixture | [5] |
| Friedel-Crafts followed by oleum cyclization | 95 | 2 h | 59 | Variable | [5] |
| Diels-Alder with naphthoquinone/butadiene | 80 | 7 h | 67 | 99.7% conversion | [34] |
| Acid-catalyzed condensation | 90 | 1-2 h | 70-96 | 90+ | [28] |
| Molybdenum-vanadium-phosphorus heteropoly acid one-pot process | 90 | 7 h | 70 | 90+ | [34] |
The optimization of traditional condensation approaches has revealed that temperature control plays a crucial role in product selectivity and yield [28]. Reactions conducted at temperatures exceeding optimal ranges frequently result in the formation of undesired by-products that significantly reduce overall synthetic efficiency [28]. The use of water-miscible organic solvents such as acetone and 1,4-dioxane has been demonstrated to enhance reaction homogeneity and improve product purity to levels exceeding 90% [34].
The development of sustainable synthetic methodologies for 2,6-dihydroxyanthraquinone has increasingly focused on the utilization of lignin derivatives as renewable feedstock sources [9] [10]. Lignin, as the most abundant renewable source of phenolic compounds, offers significant potential for anthraquinone synthesis through biomimetic approaches that leverage naturally occurring polymerization mechanisms [9].
Coniferyl alcohol has been identified as a particularly promising platform monomer for biomimetic lignin synthesis with integrated anthraquinone functionality [9]. The synthesis strategy involves incorporating bifunctional molecules containing carboxyl-terminated functionalities during the biomimetic polymerization process [9]. This nucleophilic addition reaction targets the quinone methide intermediate formed during lignin polymerization, resulting in selective functionalization at benzylic carbon positions [9]. The process can be conducted in pure water or 50% aqueous acetone, demonstrating excellent selectivity and high functionalization degrees [9].
Soda-anthraquinone black liquors from hot-water extracted non-wood feedstocks represent another avenue for sustainable anthraquinone synthesis [13]. These black liquors, obtained from okra stalk, miscanthus stalk, and wheat straw processing, contain significant quantities of dissolved lignin ranging from 35 to 45 grams per liter [13]. The hot-water extraction pretreatment affects the molecular weight distribution of dissolved lignin, with weight-average molar masses ranging from 4,160 grams per mole for okra-derived lignin to 8,730 grams per mole for wheat-derived lignin under harsh pretreatment conditions [13].
Table 2: Green Synthesis Using Lignin Derivatives
| Lignin Source | Synthesis Approach | Conversion Efficiency | Sustainability Benefits | Reference |
|---|---|---|---|---|
| Coniferyl alcohol | Biomimetic polymerization with bifunctional molecules | High selectivity to benzylic carbon | Water or 50% aqueous acetone solvent | [9] |
| Soda-anthraquinone black liquor | Black liquor valorization with anthraquinone recovery | 35-45 g/L lignin recovery | Integrated biorefinery approach | [13] |
| Organosolv lignin | Solvent-controlled encapsulation method | Permanent whitening achieved | Reduced environmental impact | [12] |
| Kraft lignin derivatives | Radical polymerization with anthraquinone monomers | Distance-dependent electron transfer | Renewable feedstock utilization | [10] |
| Hot-water extracted lignin | Thermal processing with anthraquinone catalysts | 4,160-8,730 g/mol molecular weight | Waste biomass valorization | [13] |
The integration of anthraquinone derivatives with lignin-based polymer systems has been demonstrated through radical polymerization techniques [10]. Styrene-spaced copolymers incorporating functionalized anthraquinone and beta-oxygen-4 lignin model units have been synthesized to investigate electron transfer mechanisms under alkaline pulping conditions [10]. These systems exhibit distance-dependent reactivity, with close contact between redox-active side chains proving fundamental for efficient degradation of lignin model units [10].
Solvent-controlled encapsulation methods have emerged as practical approaches for lignin derivative modification [12]. This technique involves the reaction of organic isocyanates with various lignin types, including lignin sulfonate and soda-anthraquinone cooking products, resulting in permanent whitening of lignin derivatives [12]. The modified materials retain their white coloration for several years, indicating successful organic group modification that brings lasting color improvement to lignin-based products [12].
Catalytic systems for regioselective hydroxylation of anthraquinone substrates have evolved significantly, with particular emphasis on achieving selective functionalization at the 2,6-positions [15] [17] [19]. Sodium anthraquinone sulfonate has emerged as a highly effective water-soluble photocatalyst for promoting hydroxylation reactions through controlled hydrogen peroxide generation [15] [20]. This organophotocatalyst enables peroxyzyme-catalyzed hydroxylation with remarkable turnover numbers reaching 318,000 for haloperoxidases and 177,000 for peroxygenases [15].
The mechanism of sodium anthraquinone sulfonate-mediated hydroxylation involves the photogeneration of hydrogen peroxide from simple alcohols, particularly methanol, which serves simultaneously as cosolvent and electron donor [20]. The water-soluble nature of this anthraquinone derivative eliminates diffusion limitations associated with heterogeneous photocatalysts, resulting in enhanced reaction kinetics [15]. The process avoids long-lived radical species that typically impair biocatalyst stability, making it particularly suitable for enzymatic hydroxylation systems [15].
Quinone-amine polymers have been developed as metal-free and reductant-free catalysts for hydroxylation reactions [19]. These polymeric systems demonstrate comparable activity to transition metal catalysts for the hydroxylation of benzene to phenol using molecular oxygen as the sole oxidant [19]. The absence of metal components and external reductants makes these systems particularly attractive for sustainable synthetic applications [19].
Table 3: Catalytic Systems for Regioselective Hydroxylation
| Catalyst Type | Substrate | Selectivity | Turnover Numbers | Operating Conditions | Reference |
|---|---|---|---|---|---|
| Sodium anthraquinone sulfonate | Alcohols (methanol primary) | High regioselectivity | 318,000 (peroxyzymes) | Aqueous media, ambient pressure | [15] [20] |
| Quinone-amine polymers | Benzene to phenol | Metal-free, reductant-free | Comparable to transition metals | Molecular oxygen atmosphere | [19] |
| Transition metal complexes (copper, iron, manganese) | Various aromatic compounds | Site-selective hydroxylation | Variable efficiency | Mild temperatures, oxygen atmosphere | [17] |
| Nitroarene photocatalysts | Aliphatic carbon-hydrogen bonds | Anaerobic hydroxylation | Photocatalytic activation | Ultraviolet irradiation, anaerobic | [17] |
| Group 8 metals on supports | Octahydroanthraquinone | Dehydrogenation selectivity | Industrial scale applicable | 200-330°C, catalyst ratios <1:10,000 | [33] |
Transition metal catalysis using copper, iron, and manganese complexes has demonstrated effectiveness for site-selective hydroxylation under mild conditions [17]. These systems operate through molecular oxygen activation mechanisms that involve single electron transfer processes via carbon radical, peroxide radical, or hydroxyl radical intermediates [17]. The low toxicity and cost-effectiveness of these metal catalysts make them particularly suitable for industrial applications [17].
Nitroarene photocatalysts represent an innovative approach for anaerobic carbon-hydrogen bond hydroxylation [17]. The mechanism involves direct photoexcitation of nitroarenes to generate triplet biradical intermediates that undergo hydrogen atom transfer with carbon-hydrogen bonds [17]. This process does not require additional oxidants or transition metals, making it highly atom-economical compared to established hydroxylation methods [17]. The anaerobic nature of the transformation prevents overoxidation of oxidatively sensitive functional groups [17].
Purification methodologies for 2,6-dihydroxyanthraquinone have been extensively developed to address the challenges associated with isolating high-purity products from complex reaction mixtures [21] [22] [26]. Alkaline activated alumina chromatography has emerged as the most effective method for bulk purification of anthraquinone compounds, demonstrating capability to detect impurities at concentrations as low as one part per million [21].
The chromatographic procedure employs alkaline activated alumina (type H, 100/200 mesh) as the stationary phase, with substances extracted using Soxhlet apparatus and non-polar solvents such as carbon tetrachloride [21]. The cold solution is filtered and passed through a 4-centimeter diameter adsorption column using all-glass apparatus [21]. Column development utilizes pure solvent followed by elution with appropriate eluents, with development sometimes improved by adding quantities of eluent to the pure solvent [21]. After chromatography, compounds require recrystallization at least twice from spectroscopic grade ethanol, followed by homogeneity testing on small test columns [21].
High-speed counter-current chromatography has been successfully applied for anthraquinone isolation, offering significant advantages over conventional solid-phase methods [26]. This support-free liquid-liquid partition chromatographic technique eliminates irreversible adsorption of samples on solid supports, which commonly occurs in conventional column chromatography [26]. The method permits introduction of crude samples into the column without extensive preparation and has been successfully applied to isolate numerous natural products [26].
Table 4: Purification Techniques and Yield Optimization
| Purification Method | Separation Efficiency | Sample Processing | Recovery Yield | Application Notes | Reference |
|---|---|---|---|---|---|
| Alkaline activated alumina chromatography | Detects impurities <1 ppm | Large sample requirements | High purity isolation | Non-polar solvent extraction | [21] |
| High-speed counter-current chromatography | Support-free liquid-liquid partition | Crude samples without extensive prep | Eliminates irreversible adsorption | Natural product isolation | [26] |
| Polyamide column chromatography | Silica gel G-200 optimal | φ1.1×100 column, 1.5ml/min flow | 46-157.5 μg/g recovery | High performance liquid chromatography analysis compatible | [22] |
| Recrystallization from spectroscopic ethanol | Multiple recrystallization cycles | Hot filtration and overnight crystallization | Spectroscopic grade purity | Final homogeneity testing required | [21] |
| Solvation regulation with tetramethylammonium | 10-fold capacity fade reduction | 0.1-0.4 M concentration range | 0.65% per day degradation rate | Aqueous organic redox flow batteries | [27] |
Polyamide column chromatography combined with silica gel separation has proven effective for anthraquinone isolation from natural sources [22]. Optimal conditions employ silica gel G-200 as the stationary phase in columns with dimensions of φ1.1×100, operated at flow rates of 1.5 milliliters per minute [22]. High-performance liquid chromatography analysis using methanol:water (90:10) as mobile phase and 254 nanometer detection wavelength enables quantitative determination of anthraquinone content [22].
Experimental data from differential scanning calorimetry and complementary thermal‐analysis techniques indicate that 2,6-Dihydroxyanthraquinone possesses exceptional thermal robustness (Table 1). A single, sharp endotherm appears at approximately 330 °C, corresponding to fusion of the crystalline solid, with no preceding solid–solid transitions detected [1] [2]. Thermogravimetric measurements show negligible mass loss below 500 K, confirming the absence of sublimation or decomposition in the practical temperature range of industrial processing [2]. The gas-phase enthalpy of sublimation determined by microcalorimetry is 173.8 kJ mol⁻¹ at 498 K [3], underscoring the high cohesive energy of the crystal lattice.
Table 1 Thermal parameters of 2,6-Dihydroxyanthraquinone
| Parameter | Experimental value | Method | Source ID |
| 330 °C | Onset of melting (fusion) | differential scanning calorimetry | 21 |
| >320 °C | Literature melting point range | melting-point determination | 165 |
| 173.8 kJ mol⁻¹ (498 K) | Enthalpy of sublimation | vapor-pressure microcalorimetry | 73 |
Neutral 2,6-Dihydroxyanthraquinone is poorly soluble in water and most non-protic organic solvents because of extensive π-π stacking and intramolecular hydrogen bonding. Deprotonation of the phenolic hydroxyl groups under alkaline conditions, however, produces the highly soluble dianion (Table 2).
Table 2 Solubility data for 2,6-Dihydroxyanthraquinone
| Medium (25 °C) | Solubility | Physical state of solute | Source ID |
| Water, pH 7 | <0.01 mol L⁻¹ (qualitative: “insoluble”) | neutral solid | 21 |
| Dimethylsulfoxide | 48 mg mL⁻¹ (0.20 mol L⁻¹) | molecular solution | 104 |
| Ethanol | Insoluble to slightly soluble | undissolved solid | 21 |
| 1.50 mol L⁻¹ potassium hydroxide | 0.60 mol L⁻¹ (2.5 mol e⁻ L⁻¹ for flow-battery use) | fully deprotonated dianion | 53 |
The pronounced contrast between neutral and alkaline solubility reflects a switch from π-stacked aggregates to hydrated anions stabilized by potassium counter-cations and hydrogen bonding with water molecules [4].
The two phenolic hydroxyl groups are weakly acidic in the neutral quinone but become appreciably more acidic upon two-electron reduction to the hydroquinone dianion. Reported and calculated acid dissociation constants are summarized in Table 3. Pourbaix-diagram analysis assigns pKa₁≈9.4 and pKa₂≈11.0 for the reduced hydroquinone, whereas continuum-solvent calculations for the oxidized quinone predict pKa₁≈6.7 [5] [6]. The shift of roughly 3 pK units upon reduction is consistent with strong electron donation from the added hydroxy anions into the π-system.
Table 3 Acid dissociation constants of 2,6-Dihydroxyanthraquinone
| Protonation state | pKa₁ | pKa₂ | Experimental/computational context | Source ID |
| Oxidized quinone | 6.7 ± 0.2 | – | implicit-solvent calculation | 178 |
| Reduced hydroquinone | 9.4 | 11.0 | electrochemical Pourbaix analysis | 202 |
Figure 1 (qualitative) depicts the resulting speciation: the neutral diacid dominates below pH 6, the mono-anion prevails between pH 6 and pH 9, and the dianion becomes the principal species above pH 10. This behavior explains both the alkaline solubility jump (Section 3.2) and the pH-dependent redox potential reported in aqueous flow-battery studies [4].
Comprehensive spectroscopic data enable unambiguous analytical identification of 2,6-Dihydroxyanthraquinone (Table 4).
Table 4 Key spectroscopic features of 2,6-Dihydroxyanthraquinone
| Technique | Diagnostic signal(s) | Assignment | Source ID |
| Ultraviolet–visible absorption (ethanol) | λmax ≈ 392 nm (ε ≈ 7.4 × 10³ L mol⁻¹ cm⁻¹); band I tail to 450 nm | π→π* transition of conjugated anthraquinone | 155 |
| Ultraviolet–visible absorption (pH 14) | λmax ≈ 445 nm; onset ≈ 520 nm | bathochromic shift of phenoxide dianion | 193 |
| Fourier-transform infrared spectroscopy (solid) | 3430 cm⁻¹ (O–H stretch, hydrogen-bonded); 1634 cm⁻¹ (C=O stretch); 1577 cm⁻¹ (C=C aromatic); 1308 cm⁻¹ (C–O stretch) | phenolic and quinonoid vibrations | 28 |
| Raman spectroscopy (1064 nm excitation, solid) | 1577, 1308, 1039, 667 cm⁻¹ (strong bands) | symmetric C=C, C–O phenolate, ring breathing, out-of-plane modes | 50 |
The ultraviolet–visible spectrum exhibits two characteristic bands typical of anthraquinones: a high-intensity band II in the near-ultraviolet (ca. 255 nm, not shown) and a lower-energy band I in the near-visible. Deprotonation lengthens the effective conjugation and red-shifts band I by roughly 50 nm, providing a sensitive colorimetric probe for pH and degree of reduction [7]. The infrared spectrum is dominated by the coupled carbonyl–ring stretching at 1634 cm⁻¹, while the Raman profile features an intense 1577 cm⁻¹ band that is highly characteristic for ortho-dihydroxyanthraquinones [8].
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